DAAO Inhibitory Potency of BRL 36610 Versus Regioisomeric Metabolite BRL 36583 and Clinical Antipsychotic Olanzapine
BRL 36610 inhibits DAAO with an IC50 of 3.45 µM in a fluorescence-based enzymatic assay [1]. This represents a 6.4% improvement in potency over its regioisomer BRL 36583 (IC50 = 3.67 µM) tested under identical conditions [1]. BRL 36610 is nearly equipotent to the marketed antipsychotic olanzapine (IC50 = 3.28 µM), which was identified alongside BRL 36610 in the same virtual screening and in vitro confirmation campaign for DAAO inhibitor repurposing in schizophrenia [1]. In contrast, the parent compound paroxetine shows no DAAO inhibitory activity and is exclusively a SERT ligand [2].
| Evidence Dimension | D-amino acid oxidase (DAAO) enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 3.45 µM (3,450 nM) |
| Comparator Or Baseline | BRL 36583 (regioisomer): 3.67 µM; Olanzapine: 3.28 µM; Paroxetine: no inhibition |
| Quantified Difference | 6.4% more potent than BRL 36583; 5.2% less potent than olanzapine |
| Conditions | Porcine kidney DAAO enzymatic assay modified from Oguri et al.; fluorescence readout; compounds tested as hydrochloride salts or free base. |
Why This Matters
Researchers procuring a DAAO inhibitor reference standard require the 4-hydroxy-3-methoxy regioisomer specifically, as the 3-hydroxy-4-methoxy analog shows measurably weaker inhibition, and the parent drug paroxetine is inactive at this target.
- [1] BindingDB Entry for PM-BRL 36610A (BDBM586207) and PM-BRL 36583A (BDBM586222). DAAO enzymatic activity assay. BindingDB ID: 11024. Patent: US9868975B2 (Tseng et al., 2018). View Source
- [2] Kowalska M, Nowaczyk J, Nowaczyk A. Paroxetine—Overview of the Molecular Mechanisms of Action. Int J Mol Sci. 2021;22(4):1668. DOI: 10.3390/ijms22041668. View Source
